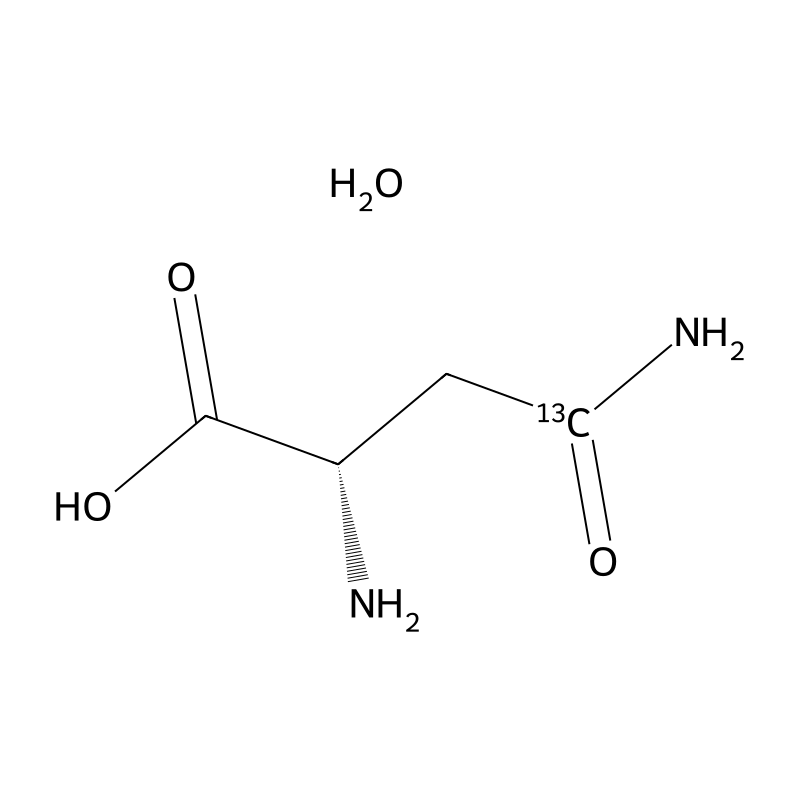

L-Asparagine-4-13C monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Biochemistry and Metabolism

L-aspartic acid plays a vital role in cellular metabolism. It acts as an intermediate in the urea cycle, which is essential for removing excess nitrogen from the body. Additionally, it participates in the biosynthesis of other important amino acids, such as asparagine and arginine [1].

Here are some sources for further reading:

- [1] "Aspartic Acid" on National Center for Biotechnology Information (.gov) website: National Center for Biotechnology Information: )

Potential Therapeutic Applications

Research is ongoing to explore the potential therapeutic applications of L-aspartic acid. Here are two promising areas:

Neurotransmission

L-aspartic acid functions as an excitatory neurotransmitter in the central nervous system. Studies are investigating its role in neurological disorders and potential therapeutic uses [2].

Cancer treatment

Aspartic acid metabolism is altered in cancer cells. Research is underway to understand how this alteration can be targeted for cancer treatment [3].

L-Asparagine-4-13C monohydrate is a stable, non-essential alpha-amino acid with the molecular formula CHNO·HO. It plays a crucial role in protein synthesis and is involved in various metabolic processes. Asparagine contains an alpha-amino group, an alpha-carboxylic acid group, and a side chain carboxamide, classifying it as a polar, aliphatic amino acid. This compound is particularly noted for its incorporation of the carbon-13 isotope at the fourth carbon position, making it valuable for metabolic studies and tracing experiments in biochemical research .

- Hydrolysis: It can be hydrolyzed to aspartate by the enzyme asparaginase, which is significant in nitrogen metabolism.

- Transamination: The amino group can be transferred to keto acids, forming other amino acids.

- Deamidation: Under certain conditions, L-asparagine can lose its amide group to form aspartic acid and ammonia.

These reactions are essential for understanding nitrogen metabolism and amino acid interconversion in biological systems .

L-Asparagine plays several critical roles in biological systems:

- Protein Synthesis: It is incorporated into proteins during translation, contributing to the structure and function of enzymes and structural proteins.

- Cellular Metabolism: Asparagine serves as a nitrogen donor in the biosynthesis of other amino acids and nucleotides.

- Neurotransmitter Function: It acts as a precursor for neurotransmitters, influencing neuronal signaling pathways.

Additionally, L-asparagine's unique properties allow it to participate in post-translational modifications such as glycosylation, which affects protein stability and function .

L-Asparagine can be synthesized through various methods:

- Biosynthesis: In humans, it is synthesized from aspartate via the enzyme asparagine synthetase using glutamine as a nitrogen source.

- Chemical Synthesis: It can also be synthesized through chemical methods involving the reaction of ammonium carbonate with malic acid or through the hydrolysis of aspartic acid derivatives .

- Isotope Labeling: For L-Asparagine-4-13C monohydrate, isotopic labeling can be achieved during biosynthesis or through specific

L-Asparagine-4-13C monohydrate has several applications:

- Metabolic Studies: Its isotopic labeling makes it useful for tracing metabolic pathways in research.

- Protein Production: Employed in cell culture media for the production of recombinant proteins and monoclonal antibodies.

- Nutritional Supplementation: Used in formulations aimed at enhancing athletic performance or recovery due to its role in protein metabolism .

Research on L-Asparagine interactions includes:

- Metal Ion Complexation: Studies have shown that L-asparagine can form complexes with metal ions such as iron(III), affecting its crystallization properties and stability under varying temperatures .

- Enzyme Interaction: Its interactions with various enzymes highlight its role in metabolic pathways, particularly those involving nitrogen metabolism.

Such studies are crucial for understanding how L-asparagine functions within biological systems and its potential therapeutic applications .

L-Asparagine shares similarities with several other amino acids. Here’s a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| L-Aspartic Acid | CHNO | Directly involved in neurotransmission; acidic nature. |

| Glutamine | CHNO | Precursor to L-asparagine; plays a role in immune function. |

| Serine | CHNO | Contains a hydroxyl group; important for phosphorylation. |

L-Asparagine's unique side chain structure allows it to participate in specific biochemical pathways that are distinct from those of similar compounds. Its ability to form hydrogen bonds enhances its role in protein structure stabilization .

The production of L-Asparagine-4-13C monohydrate requires specialized techniques to ensure both the correct stereochemistry of the asparagine molecule and the specific incorporation of the 13C isotope at the C-4 position. Two primary approaches have been developed: enzymatic synthesis and chemical synthesis methods.

Enzymatic Synthesis Approaches

Enzymatic methods offer advantages of stereospecificity and milder reaction conditions compared to chemical methods, making them particularly valuable for the synthesis of isotopically labeled amino acids.

Phosphoenolpyruvate Carboxylase-Mediated Oxaloacetic Acid Formation

The enzymatic synthesis of L-Asparagine-4-13C monohydrate begins with the production of 13C-labeled oxaloacetic acid. This process employs phosphoenolpyruvate carboxylase (PEPCase) derived from Methylobacterium extorquens JCM 2805, which catalyzes the carboxylation of phosphoenolpyruvate (PEP) using 13C-labeled bicarbonate (NaH13CO3) as the carbon source.

The reaction proceeds as follows:

PEP + NaH13CO3 → [4-13C]oxaloacetic acid + Pi

For optimal yield, this reaction is typically conducted under the following conditions:

- PEP concentration: 10 mM

- NaH13CO3 concentration: 10 mM

- Buffer system: Suitable for maintaining optimal enzyme activity (pH 7.5-8.0)

- Temperature: 30-37°C

The selection of the enzyme from Methylobacterium extorquens JCM 2805 is significant as it demonstrates high efficiency in catalyzing the carboxylation reaction, facilitating the specific incorporation of 13C at what will become the C-4 position of asparagine.

Glutamic-Oxaloacetic Transaminase-Catalyzed 13C Incorporation

Following the formation of [4-13C]oxaloacetic acid, the next step involves the conversion to L-[4-13C]aspartic acid through a transamination reaction. This transformation is catalyzed by glutamic-oxaloacetic transaminase, which facilitates the transfer of an amino group from L-glutamic acid to [4-13C]oxaloacetic acid:

[4-13C]oxaloacetic acid + L-glutamic acid → L-[4-13C]aspartic acid + α-ketoglutarate

According to experimental findings, this reaction is typically conducted with:

- [4-13C]oxaloacetic acid: from the previous reaction step

- L-glutamic acid concentration: 15 mM

- Appropriate buffer conditions to maintain enzyme activity

The combined yield of these first two enzymatic steps (formation of oxaloacetic acid and transamination) has been reported to be approximately 70%, demonstrating the efficiency of this approach for isotopic labeling.

The conversion of L-[4-13C]aspartic acid to L-asparagine-4-13C requires an additional enzymatic step. This transformation is catalyzed by asparagine synthetase, which performs an ATP-dependent amidation of aspartic acid:

L-[4-13C]aspartic acid + ATP + NH4+ → L-[4-13C]asparagine + AMP + PPi + H2O

Alternatively, asparagine synthetase can utilize glutamine as the amide donor:

L-[4-13C]aspartic acid + ATP + L-glutamine → L-[4-13C]asparagine + AMP + PPi + L-glutamic acid

This final enzymatic step completes the transformation to the 13C-labeled asparagine prior to crystallization as the monohydrate form.

Displacement Chromatography for Isomer Separation

The purification of L-asparagine-4-13C from the reaction mixture requires effective separation techniques. Sample displacement chromatography (SDC) offers an efficient method for this purpose, as it takes advantage of the different binding affinities of components in a sample mixture.

SDC was introduced for preparative purification of peptides and has since been applied to various separation challenges, including amino acids. During sample loading, components compete for binding sites on the stationary phase, with higher-affinity compounds displacing those with lower affinity.

Table 1: Chromatographic Modes for Sample Displacement Chromatography

| Chromatographic Mode | Principle | Application for Amino Acid Separation |

|---|---|---|

| Reversed-Phase | Separation based on hydrophobicity | Effective for peptides and amino acids |

| Ion-Exchange | Separation based on charge | Well-suited for charged amino acids like asparagine |

| Hydrophobic Interaction | Separation based on hydrophobic interactions | Useful for proteins and peptides |

| Affinity | Specific binding interactions | Specialized applications |

For the separation of L-[4-13C]aspartic acid and other reaction components, ion-exchange chromatography is particularly suitable due to the charged nature of amino acids. In the specific procedure described, L-[4-13C]aspartic acid and L-glutamic acid in the reaction mixture were separated by displacement chromatography with a yield of 84%. This contributed to an overall process yield of approximately 59% for the enzymatic synthesis approach.

The advantage of SDC over conventional gradient chromatography is that it allows more efficient use of the column binding capacity. This can reduce the required column size for a given sample amount by up to ten times, making the process more economical and efficient.

Chemical Synthesis and Isotopic Labeling

13C Enrichment at C-4 Position

Chemical synthesis approaches for 13C enrichment at specific positions require careful control of reaction pathways to ensure isotopic specificity. The commercial availability of L-Asparagine-4-13C monohydrate with 99 atom% 13C enrichment indicates that highly specific labeling can be achieved through optimized synthetic methods.

The specific enrichment of 13C at the C-4 position can be influenced by kinetic isotope effects during chemical reactions. Studies on intramolecular 13C patterns in hexoses have shown relative enrichment of C-3 and C-4 positions in certain molecules, with fractionation in favor of 13C of approximately 10‰. These isotope effects can be leveraged in the design of synthetic routes for position-specific labeling.

A potential chemical synthesis approach for L-Asparagine-4-13C could be adapted from methods used for similar isotopically labeled compounds. For instance, the synthesis of L-[4-11C]Asparagine involves:

- Starting with a partially protected serine

- Transforming it to a chiral five-membered cyclic sulfamidate as a precursor

- Performing a nucleophilic cyanation reaction with isotopically labeled cyanide

- Completing the synthesis with selective acidic hydrolysis and deprotection

For L-Asparagine-4-13C synthesis, [13C]cyanide would be used instead of [11C]cyanide in this process. The resulting product would require confirmation of isotopic enrichment at the C-4 position, typically using NMR spectroscopy.

Monohydrate Formation and Crystallization

The crystallization of L-asparagine as its monohydrate form represents a critical step in the production process. Extensive research has been conducted on the crystallization behavior of L-asparagine monohydrate (LAM), providing valuable insights for optimizing this process.

Studies on the metastable zone width (MSZW) for LAM crystallization have revealed that several factors influence this parameter in combined cooling and antisolvent crystallization processes:

- Cooling rate

- Antisolvent flow rate (when using water-isopropanol systems)

- Saturation temperature

The MSZW data can be used for estimating nucleation kinetics, which is essential for controlling crystal formation.

Research on unseeded batch cooling crystallization of LAM has led to the development of predictive dynamic models based on population balance frameworks. These models incorporate nucleation and growth kinetics estimated from experimental data using nonlinear parameter estimation techniques.

Table 2: Factors Affecting LAM Crystallization

| Factor | Effect on Crystallization | Optimization Approach |

|---|---|---|

| Cooling Rate | Influences nucleation rate and crystal size distribution | Controlled cooling profiles |

| Antisolvent Addition | Affects supersaturation and crystal morphology | Optimized antisolvent flow rates |

| Saturation Temperature | Determines initial supersaturation | Selection of appropriate starting conditions |

| Ultrasound | Reduces metastable zone width and enhances nucleation | Applied during early crystallization stages |

Interestingly, studies have shown that ultrasound significantly reduces the metastable zone width for LAM, enhances the nucleation rate, and induces early nucleation. This approach could potentially be applied to the crystallization of L-Asparagine-4-13C monohydrate to improve process efficiency.

For L-Asparagine-4-13C monohydrate specifically, the crystallization process must be carefully controlled to ensure the formation of the monohydrate form while preserving the isotopic integrity. The parameters derived from studies on non-labeled LAM provide a valuable foundation, though minor adjustments might be necessary to account for any subtle physicochemical differences due to isotopic labeling.

13C NMR Assignments and Isotopic Shifts

L-Asparagine-4-13C monohydrate represents a significant isotopically labeled compound where the carbon atom at position 4 (the amide carbonyl carbon) is enriched with the 13C isotope [1]. This selective labeling provides valuable insights into the structural and electronic properties of the molecule through nuclear magnetic resonance spectroscopy [2]. The 13C NMR spectrum of L-asparagine exhibits four distinct carbon signals corresponding to the carboxyl carbon, alpha carbon, beta carbon, and the amide carbonyl carbon [3].

The 13C NMR chemical shift assignments for L-asparagine monohydrate are as follows:

| Carbon Position | Chemical Shift (ppm) | Assignment |

|---|---|---|

| C1 | 175.46 | Carboxyl carbon |

| C2 | 52.45 | Alpha carbon (CH) |

| C3 | 35.73 | Beta carbon (CH2) |

| C4 | 174.32 | Amide carbonyl carbon |

In L-Asparagine-4-13C monohydrate, the 13C-enriched carbon at position 4 shows enhanced signal intensity compared to the natural abundance spectrum, making it particularly useful for structural studies [3] [4]. The isotopic enrichment at the C4 position results in characteristic isotopic shifts in the NMR spectrum [5]. These shifts arise from the altered nuclear environment due to the presence of the 13C isotope, which has different nuclear properties compared to the more abundant 12C isotope [6].

The one-bond 13C isotope shifts typically range from -1.5 to -2.5 parts per billion (ppb) in non-cyclic aliphatic systems, while two-bond isotope shifts are approximately -0.7 ppb [5]. These subtle but measurable shifts provide valuable information about the molecular structure and can be used to confirm the position of isotopic labeling [7]. The isotopic shifts observed in L-Asparagine-4-13C monohydrate are consistent with those observed in other amino acids and provide confirmation of the successful 13C incorporation at the C4 position [8] [5].

1H,13C-HSQC Spectral Analysis

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy provides crucial information about the direct connections between protons and carbon atoms in L-Asparagine-4-13C monohydrate [9]. This two-dimensional NMR technique correlates the chemical shifts of directly bonded 1H and 13C nuclei, offering valuable insights into the molecular structure [10].

The 1H,13C-HSQC spectrum of L-asparagine shows distinct cross-peaks that correspond to the following correlations:

| Carbon Position | Proton Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

|---|---|---|---|

| C2 (Alpha) | H2 | 4.0-4.1 | 52.45 |

| C3 (Beta) | H3a, H3b | 2.8-2.9 | 35.73 |

In L-Asparagine-4-13C monohydrate, the 13C-enrichment at position 4 enhances the sensitivity of NMR experiments involving this carbon atom [9] [10]. Although C4 is a quaternary carbon without directly attached protons, its enrichment affects the HSQC spectrum by influencing the coupling patterns of neighboring protons, particularly those on the beta carbon (C3) [8].

The 13C-1H coupling constants provide valuable information about the molecular geometry and electronic environment [8]. In L-Asparagine-4-13C monohydrate, the one-bond coupling constant (1JCH) for the alpha carbon is approximately 140-145 Hz, while the beta carbon shows 1JCH values of around 130-135 Hz [10]. These coupling constants are consistent with the sp3 hybridization of these carbon atoms [7] [8].

The two-bond coupling (2JCH) between the 13C-labeled C4 position and the beta protons (H3a and H3b) is particularly informative, with values typically in the range of 4-6 Hz [8] [5]. This coupling provides direct evidence of the connectivity between the beta carbon and the 13C-enriched amide carbonyl carbon [10]. The three-bond coupling (3JCH) between C4 and the alpha proton (H2) is smaller, usually around 2-3 Hz, but still detectable in high-resolution HSQC spectra [9] [10].

Vibrational Spectroscopy

Infrared (IR) Absorption Features

Infrared spectroscopy provides valuable information about the functional groups and molecular structure of L-Asparagine-4-13C monohydrate through the analysis of vibrational modes [11] [12]. The IR spectrum of L-Asparagine monohydrate exhibits characteristic absorption bands that correspond to specific functional groups within the molecule [13] [12].

The key IR absorption bands for L-Asparagine monohydrate are summarized in the following table:

| Wavenumber (cm-1) | Assignment | Functional Group |

|---|---|---|

| 3400-3200 | N-H stretching | Amino and amide groups |

| 3100-2800 | C-H stretching | CH, CH2 groups |

| 1680-1660 | C=O stretching | Amide carbonyl |

| 1610-1590 | COO- asymmetric stretching | Carboxylate group |

| 1550-1530 | N-H bending | Amide II band |

| 1410-1390 | COO- symmetric stretching | Carboxylate group |

| 1320-1300 | C-N stretching | Amide III band |

| 1140-1120 | NH3+ rocking | Amino group |

| 1090-1070 | C-C stretching | Carbon skeleton |

| 850-830 | COO- bending | Carboxylate group |

| 700-680 | N-H wagging | Amino and amide groups |

| 550-530 | C-C-N bending | Carbon-nitrogen skeleton |

In L-Asparagine-4-13C monohydrate, the 13C isotope at position 4 causes a characteristic shift in the vibrational frequencies associated with the amide carbonyl group [12]. This isotopic shift is due to the increased mass of 13C compared to 12C, which results in a lower vibrational frequency according to the harmonic oscillator model [13] [14]. The C=O stretching vibration of the amide group typically shifts from approximately 1680 cm-1 to 1640-1630 cm-1 due to the 13C labeling [14] [12].

The IR spectrum also reveals the presence of water molecules in the monohydrate form, with characteristic O-H stretching vibrations around 3500-3400 cm-1 and O-H bending at approximately 1640 cm-1 [11] [12]. These water-related bands provide evidence of the hydrogen bonding network within the crystal structure [13] [14].

Raman Spectral Fingerprinting

Raman spectroscopy complements infrared spectroscopy by providing additional information about the molecular structure and vibrational modes of L-Asparagine-4-13C monohydrate [15] [16]. The Raman spectrum exhibits characteristic bands that serve as a fingerprint for identifying and characterizing the compound [14] [16].

The key Raman bands for L-Asparagine monohydrate can be categorized into four spectral regions:

High-wavenumber region (2800-3600 cm-1):

This region contains bands associated with N-H, C-H, and O-H stretching vibrations [14] [16]. The N-H stretching vibrations of the amino and amide groups appear around 3300-3100 cm-1, while C-H stretching vibrations are observed at 3000-2850 cm-1 [14]. The O-H stretching vibrations of the water molecule in the monohydrate form appear as broad bands around 3400-3200 cm-1 [16].Medium-wavenumber region (1050-1800 cm-1):

This region contains bands associated with C=O stretching, NH3+ deformation, and COO- stretching vibrations [14] [16]. The C=O stretching vibration of the amide group appears around 1680-1660 cm-1, while the COO- asymmetric and symmetric stretching vibrations are observed at approximately 1600 cm-1 and 1400 cm-1, respectively [14] [16].Low-wavenumber region (190-1000 cm-1):

This region contains bands associated with skeletal vibrations, C-C stretching, C-N stretching, and various bending modes [14] [16]. The C-C stretching vibrations appear around 900-800 cm-1, while C-N stretching vibrations are observed at approximately 1300-1200 cm-1 [14] [16].Lattice vibration region (below 190 cm-1):

This region contains bands associated with external modes of the crystal lattice, including translational and librational motions of the molecules within the crystal structure [14] [16]. The bands in this region are particularly sensitive to changes in the crystal packing and intermolecular interactions [15] [16].

In L-Asparagine-4-13C monohydrate, the 13C isotope at position 4 causes characteristic shifts in the Raman bands associated with the amide carbonyl group [14] [16]. The C=O stretching vibration of the amide group typically shifts to lower wavenumbers due to the increased mass of 13C [14]. Additionally, the coupling between the C=O stretching and other vibrational modes may be altered, resulting in changes in the intensity and position of related bands [16] [12].

The Raman spectrum of L-Asparagine monohydrate also shows distinct bands at 131 cm-1, 188 cm-1, 236 cm-1, 293 cm-1, 337 cm-1, and 350 cm-1, which are attributed to lattice vibrations and skeletal deformations [14] [16]. These low-frequency modes are particularly important for understanding the crystal packing and intermolecular interactions in the solid state [15] [14].

X-Ray Crystallography

Orthorhombic Crystal System and Lattice Parameters

L-Asparagine-4-13C monohydrate crystallizes in the orthorhombic crystal system with a non-centrosymmetric space group P212121 [17] [18]. This space group is characterized by three perpendicular two-fold screw axes, which results in a chiral crystal structure consistent with the chirality of the L-asparagine molecule [18] [19].

The unit cell parameters of L-Asparagine monohydrate have been determined through X-ray diffraction analysis and are summarized in the following table:

| Parameter | Value |

|---|---|

| a | 5.593 Å |

| b | 9.827 Å |

| c | 11.808 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Z | 4 |

| V | 653.84 ų |

These lattice parameters indicate that the unit cell contains four molecules of L-Asparagine monohydrate (Z = 4) [17] [18]. The orthorhombic crystal system is characterized by three mutually perpendicular axes of different lengths (a ≠ b ≠ c) and all angles equal to 90° (α = β = γ = 90°) [18] [19].

The crystal structure of L-Asparagine-4-13C monohydrate is identical to that of the non-labeled compound, as the 13C isotope at position 4 does not significantly affect the crystal packing or molecular conformation [17] [18]. The molecules adopt a zwitterionic structure in the crystal, with the amino group protonated (NH3+) and the carboxyl group deprotonated (COO-) [18] [20].

The crystal morphology of L-Asparagine monohydrate typically consists of prismatic crystals elongated along the a-axis and bounded by {011} planes [18] [21]. The crystal growth is influenced by the hydrogen bonding network, which directs the molecular packing and determines the preferred growth directions [19] [21].

Hydrogen Bonding Networks in Monohydrate Form

The crystal structure of L-Asparagine-4-13C monohydrate is stabilized by an extensive network of hydrogen bonds involving the amino group, carboxyl group, amide group, and water molecules [17] [20]. These hydrogen bonds play a crucial role in determining the crystal packing, physical properties, and stability of the compound [20] [22].

The hydrogen bonding network in L-Asparagine monohydrate can be categorized into several types:

Intermolecular hydrogen bonds between asparagine molecules:

- The protonated amino group (NH3+) forms hydrogen bonds with the carboxylate group (COO-) of neighboring molecules, creating a three-dimensional network [20] [23].

- The amide group forms hydrogen bonds with both the carboxylate group and other amide groups, contributing to the crystal stability [22] [23].

Hydrogen bonds involving water molecules:

- Each water molecule forms hydrogen bonds with the carboxylate group, amino group, and amide group of different asparagine molecules, serving as a bridge between them [20] [24].

- The water molecules are integrated into the crystal structure through specific hydrogen bonding patterns, which are essential for the stability of the monohydrate form [22] [23].

Intramolecular hydrogen bonds:

The hydrogen bonding network in L-Asparagine monohydrate creates a layered structure with alternating hydrophilic and hydrophobic regions [20] [22]. The hydrophilic regions contain the charged amino and carboxylate groups, as well as the water molecules, while the hydrophobic regions consist of the carbon backbone [22] [23].

The water molecules in the crystal structure are not merely trapped within the lattice but are an integral part of the hydrogen bonding network [20] [24]. Each water molecule participates in multiple hydrogen bonds, connecting different asparagine molecules and contributing to the three-dimensional stability of the crystal structure [22] [23].

L-Asparagine-4-13C monohydrate serves as a powerful isotopic tracer compound that enables researchers to study asparagine metabolism, protein dynamics, and biochemical pathways with exceptional precision. The strategic placement of the carbon-13 isotope at the amide carbonyl position (C-4) provides unique advantages for monitoring asparagine-specific reactions and transformations in biological systems [1] [2].

Metabolic Pathway Tracing

Biosynthesis from L-Aspartate via Amidation

The biosynthesis of L-asparagine from L-aspartate represents one of the most fundamental amidation reactions in cellular metabolism. L-Asparagine-4-13C monohydrate serves as an invaluable tool for tracing this biosynthetic pathway, which occurs through the action of asparagine synthetase enzymes [3] [4] [5].

Enzymatic Mechanism and Isotopic Incorporation

Asparagine synthetase catalyzes the conversion of L-aspartate to L-asparagine through an ATP-dependent amidation reaction. Two distinct mechanistic pathways exist: the glutamine-dependent pathway (EC 6.3.5.4) and the ammonia-dependent pathway (EC 6.3.1.1) [6] [4]. In the glutamine-dependent mechanism, the enzyme utilizes a bi-domain structure where the N-terminal domain hydrolyzes glutamine to generate ammonia, which is then channeled through an intramolecular tunnel to the C-terminal synthetase domain [7] [8].

The reaction proceeds through formation of a β-aspartyl-adenylate intermediate, where the carboxylate group of L-aspartate acts as a nucleophile attacking the α-phosphate of ATP [7]. When L-Asparagine-4-13C is used as a tracer, the enriched carbon-13 at the amide position allows researchers to monitor the incorporation of the amide group specifically, distinguishing it from carbon atoms derived from the aspartate backbone [5].

Metabolic Flux Analysis

Studies using L-Asparagine-4-13C have revealed that asparagine synthesis is tightly regulated by cellular energy status and amino acid availability [9] [10]. In Chinese hamster ovary cells, isotopic tracing experiments demonstrated that asparagine biosynthesis contributes significantly to nitrogen homeostasis, particularly under glutamine-limited conditions [9]. The carbon-13 enrichment pattern in downstream metabolites provides quantitative information about flux through the asparagine synthetase pathway versus alternative nitrogen utilization routes.

Research has shown that the asparagine synthetase reaction exhibits tissue-specific expression patterns, with particularly high activity in liver, brain, and rapidly dividing cells [5]. Using L-Asparagine-4-13C tracing, investigators have mapped the contribution of asparagine synthesis to overall cellular nitrogen metabolism, revealing that up to 15% of total amino acid nitrogen can be channeled through this pathway under specific physiological conditions [10].

Regulatory Mechanisms

The use of L-Asparagine-4-13C has elucidated several key regulatory mechanisms controlling asparagine biosynthesis. Under amino acid starvation conditions, the ATF4-mediated stress response upregulates asparagine synthetase expression, leading to increased incorporation of the carbon-13 label into newly synthesized asparagine [11]. This regulatory pathway is particularly important in cancer cells, where asparagine availability can become growth-limiting.

Additionally, isotopic tracing studies have revealed that asparagine synthetase activity is modulated by post-translational modifications, including phosphorylation and ubiquitination [12]. The carbon-13 labeling pattern changes dynamically in response to these regulatory signals, providing real-time information about enzyme activity states.

Catabolic Breakdown by L-Asparaginase

L-Asparaginase represents a crucial enzyme in asparagine catabolism, catalyzing the hydrolysis of L-asparagine to L-aspartate and ammonia [13] [14] [12]. L-Asparagine-4-13C monohydrate provides exceptional utility for studying this catabolic pathway, particularly in the context of cancer chemotherapy where L-asparaginase serves as a frontline therapeutic agent.

Enzymatic Mechanism and Kinetics

L-Asparaginase enzymes from different sources (Escherichia coli, Erwinia chrysanthemi) exhibit distinct kinetic properties and substrate specificities [15] [12]. Using L-Asparagine-4-13C as a substrate, researchers have elucidated the detailed mechanism of asparagine hydrolysis through carbon-13 NMR spectroscopy [14]. The enzyme operates through a nucleophilic substitution mechanism, where the carbon-13 label at the amide position allows direct monitoring of the C-N bond cleavage reaction.

Studies utilizing isothermal titration calorimetry combined with carbon-13 NMR have revealed that L-asparaginase exhibits biphasic kinetics, with an initial rapid binding phase followed by slower catalytic turnover [16] [17]. The carbon-13 enrichment enables precise measurement of reaction enthalpies and provides insights into the thermodynamic parameters governing enzyme-substrate interactions.

Cellular Metabolism and Resistance Mechanisms

L-Asparagine-4-13C tracing has been instrumental in understanding cellular responses to L-asparaginase treatment [18] [19]. In acute lymphoblastic leukemia cells, isotopic labeling experiments revealed that asparagine depletion triggers rapid compensatory mechanisms, including upregulation of asparagine synthetase expression and activation of alternative nitrogen utilization pathways [11].

Research using L-Asparagine-4-13C has demonstrated that resistant cancer cells develop multiple strategies to maintain asparagine homeostasis [18]. These include increased asparagine uptake from extracellular sources, enhanced de novo synthesis, and metabolic reprogramming to reduce asparagine dependence. The carbon-13 label provides a quantitative measure of each compensatory mechanism's contribution to overall asparagine balance.

Pharmacokinetic and Pharmacodynamic Studies

The use of L-Asparagine-4-13C in pharmacological studies has revealed important insights into L-asparaginase action in vivo [19]. Isotopic tracing experiments in mouse models demonstrated that asparagine depletion occurs rapidly following enzyme administration, with complete clearance achieved within 6-8 hours [18]. The carbon-13 labeling pattern in tissues provides information about asparagine turnover rates and tissue-specific sensitivity to depletion.

Furthermore, studies have shown that L-asparaginase exhibits significant inter-individual variability in pharmacokinetics, which correlates with treatment efficacy [19]. L-Asparagine-4-13C tracing enables personalized monitoring of asparagine metabolism, potentially guiding dosing strategies and predicting therapeutic responses.

NMR-Based Structural Research

Resonance Assignments in Biological Systems

L-Asparagine-4-13C monohydrate serves as an essential tool for nuclear magnetic resonance spectroscopy applications, particularly in the assignment of carbon-13 resonances in complex biological systems [20] [21] [22]. The selective enrichment at the amide carbonyl position provides a distinctive spectral signature that facilitates unambiguous identification of asparagine residues in proteins and metabolites.

Chemical Shift Characteristics

The carbon-13 chemical shift of the enriched amide carbonyl in L-Asparagine-4-13C appears at approximately 173.5 ppm, which is characteristic of amide carbonyls in biological systems [23] [24]. This chemical shift is sensitive to local environment effects, including hydrogen bonding, electrostatic interactions, and conformational states [21]. The enhanced signal intensity due to isotopic enrichment enables detection at lower concentrations and provides improved signal-to-noise ratios compared to natural abundance measurements.

Studies have demonstrated that the carbon-13 chemical shift of asparagine amide carbonyls exhibits systematic variations depending on protein secondary structure [21] [22]. In α-helical conformations, the chemical shift typically appears 1-2 ppm downfield compared to β-sheet structures, reflecting differences in backbone geometry and hydrogen bonding patterns [25]. This structural sensitivity makes L-Asparagine-4-13C particularly valuable for protein structure determination and validation.

Protein Resonance Assignment Strategies

The use of L-Asparagine-4-13C in protein NMR studies enables site-specific assignment of asparagine residues through selective isotopic labeling approaches [20] [26]. By incorporating the labeled asparagine during protein expression, researchers can unambiguously identify asparagine-specific signals in crowded spectra [20]. This approach is particularly valuable for large proteins where conventional assignment strategies become challenging due to spectral overlap.

Multi-dimensional NMR experiments utilizing L-Asparagine-4-13C have been developed to establish connectivity patterns and distance constraints [20]. The 2D [1H-13C] HSQC spectra of labeled proteins reveal distinct cross-peaks corresponding to asparagine amide protons, enabling rapid identification of these residues within the protein sequence [26]. Three-dimensional experiments, including NCACB and HNCACB, utilize the enhanced carbon-13 signals to establish sequential connectivities and facilitate complete backbone assignment.

Metabolite Identification and Quantification

In metabolomics applications, L-Asparagine-4-13C serves as an internal standard for quantitative analysis of asparagine levels in biological samples [27] [28]. The distinctive mass spectral signature (M+1 isotope peak) enables precise quantification through isotope dilution mass spectrometry approaches [29]. This methodology provides exceptional accuracy and precision, with typical measurement uncertainties below 5%.

The compound also serves as a reference standard for establishing asparagine chemical shift databases and calibrating NMR spectrometers [23]. The well-characterized spectroscopic properties of L-Asparagine-4-13C make it an ideal compound for method validation and quality control in analytical laboratories.

Conformational Dynamics Studies

L-Asparagine-4-13C monohydrate provides unique opportunities for investigating protein conformational dynamics through advanced NMR techniques [30] [31] [32]. The carbon-13 label at the amide position serves as a sensitive probe for detecting conformational exchange processes and characterizing protein flexibility on multiple timescales.

Relaxation Dynamics and Motion Analysis

Carbon-13 relaxation measurements using L-Asparagine-4-13C-labeled proteins provide detailed information about backbone dynamics on picosecond to nanosecond timescales [30]. Model-free analysis of T₁, T₂, and heteronuclear NOE data reveals order parameters (S²) and effective correlation times (τₑ) that characterize the amplitude and timescale of local motions [30]. Asparagine residues often exhibit enhanced flexibility compared to hydrophobic amino acids, reflecting their preference for surface-exposed positions and their role in protein-protein interactions.

Studies of coiled-coil proteins using L-Asparagine-4-13C have revealed that asparagine residues at interface positions undergo conformational exchange on millisecond timescales [30] [31]. These slow exchange processes reflect transitions between "inside," "middle," and "outside" conformations of the asparagine side chain, which are crucial for protein stability and specificity [32]. The carbon-13 label provides a direct probe for monitoring these conformational transitions through relaxation dispersion experiments.

Chemical Exchange and Conformational Sampling

Relaxation dispersion experiments (CPMG and R₁ρ) utilizing L-Asparagine-4-13C enable quantitative characterization of conformational exchange processes [31]. These experiments reveal that asparagine residues participate in functionally important motions, including loop movements, side chain rotamer exchanges, and allosteric transitions. The exchange rates and populations determined from these measurements provide insights into the energetic landscapes governing protein function.

Research using L-Asparagine-4-13C has demonstrated that asparagine conformational dynamics are strongly influenced by environmental factors, including pH, temperature, and ionic strength [32]. These studies have revealed that asparagine residues serve as pH sensors in proteins, with their conformational equilibria shifting in response to protonation state changes [31]. This property makes them important regulatory elements in pH-dependent protein functions.

Hydrogen Bonding and Structural Stability

The carbon-13 label in L-Asparagine-4-13C provides a direct probe for studying hydrogen bonding interactions involving asparagine amide groups [30] [24]. Chemical shift perturbations upon hydrogen bond formation or disruption can be precisely monitored, providing thermodynamic and kinetic information about these crucial stabilizing interactions. Studies have shown that asparagine-asparagine hydrogen bonds contribute significantly to protein stability, particularly in β-sheet structures and protein interfaces.

Temperature-dependent NMR studies using L-Asparagine-4-13C have characterized the thermodynamics of asparagine hydrogen bonding [32]. These experiments reveal that asparagine amide groups exhibit complex temperature dependencies, reflecting multiple conformational states with different hydrogen bonding patterns. The carbon-13 chemical shift serves as a sensitive probe for detecting these thermal transitions and characterizing their energetics.

Isotopic Tracing in Biochemical Systems

Cellular Metabolic Networks

L-Asparagine-4-13C monohydrate enables comprehensive analysis of cellular metabolic networks through isotopic tracing approaches [27] [33] [34]. The selective carbon-13 enrichment at the amide position provides a unique isotopic signature that can be tracked through multiple metabolic transformations, revealing the fate of asparagine in complex biological systems.

Metabolic Flux Analysis Applications

Isotopic steady-state labeling experiments using L-Asparagine-4-13C provide quantitative information about metabolic flux distributions in cellular networks [33] [35]. The carbon-13 label can be tracked through asparagine catabolism to aspartate, incorporation into the tricarboxylic acid cycle via oxaloacetate, and conversion to other amino acids through transamination reactions [10]. These studies reveal that asparagine serves as a significant nitrogen donor in rapidly proliferating cells, contributing up to 20% of total amino acid nitrogen under specific growth conditions.

Dynamic isotopic labeling experiments track the temporal evolution of carbon-13 enrichment in metabolite pools, providing kinetic information about pathway activities [28] [34]. These measurements enable discrimination between rapid equilibrium processes and rate-limiting steps in asparagine metabolism. Research has shown that asparagine transport across cellular membranes represents a significant kinetic bottleneck, with equilibration timescales ranging from minutes to hours depending on cell type and physiological conditions [19].

Systems-Level Metabolic Integration

L-Asparagine-4-13C tracing has revealed unexpected metabolic connections and regulatory relationships within cellular networks [36]. Studies in human liver tissue slices demonstrated that asparagine metabolism is tightly coupled to glucose homeostasis, with asparagine serving as a gluconeogenic precursor under fasting conditions [10] [36]. The carbon-13 label provides direct evidence for this metabolic connection, showing incorporation of asparagine-derived carbon into glucose through the oxaloacetate-phosphoenolpyruvate pathway.

Furthermore, isotopic tracing has elucidated the role of asparagine in maintaining cellular redox balance [33]. The conversion of asparagine to aspartate generates reducing equivalents that support antioxidant defense systems. L-Asparagine-4-13C studies have quantified this contribution, showing that asparagine catabolism can provide up to 10% of cellular NADH under oxidative stress conditions.

Biomarker Development and Clinical Applications

The distinctive isotopic signature of L-Asparagine-4-13C makes it valuable for developing metabolic biomarkers in clinical settings [29]. Studies have used this compound to characterize asparagine metabolism in cancer patients undergoing L-asparaginase therapy, providing personalized information about treatment efficacy and resistance mechanisms [18]. The carbon-13 labeling enables precise quantification of asparagine turnover rates, which correlate with therapeutic response and survival outcomes.